(3R)-3-hydroxy-L-aspartic acid (3R)-3-hydroxy-L-aspartic acid (3R)-3-hydroxy-L-aspartic acid is a 3-hydroxy-L-aspartic acid. It is a conjugate acid of a (3R)-3-hydroxy-L-aspartate(1-) and a (3R)-3-hydroxy-L-aspartate(2-). It is an enantiomer of a (3S)-3-hydroxy-D-aspartic acid.
Brand Name: Vulcanchem
CAS No.: 6532-76-9
VCID: VC21539140
InChI: InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1
SMILES: C(C(C(=O)O)O)(C(=O)O)N
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol

(3R)-3-hydroxy-L-aspartic acid

CAS No.: 6532-76-9

Cat. No.: VC21539140

Molecular Formula: C4H7NO5

Molecular Weight: 149.10 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-hydroxy-L-aspartic acid - 6532-76-9

CAS No. 6532-76-9
Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
IUPAC Name (2S,3R)-2-amino-3-hydroxybutanedioic acid
Standard InChI InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1
Standard InChI Key YYLQUHNPNCGKJQ-NHYDCYSISA-N
Isomeric SMILES [C@H]([C@H](C(=O)O)O)(C(=O)O)N
SMILES C(C(C(=O)O)O)(C(=O)O)N
Canonical SMILES C(C(C(=O)O)O)(C(=O)O)N

Chemical Properties and Structure

(3R)-3-hydroxy-L-aspartic acid possesses a complex stereochemistry that directly influences its biological activity. The compound features two chiral centers, resulting in four possible stereoisomers, with the (3R)-3-hydroxy-L-aspartic acid representing the erythro-L configuration.

Basic Chemical Information

The chemical properties of (3R)-3-hydroxy-L-aspartic acid are summarized in Table 1 below:

PropertyValue
CAS Number1186-90-9, 6532-76-9
Molecular FormulaC₄H₇NO₅
Molecular Weight149.10 g/mol
IUPAC Name(2S,3R)-2-amino-3-hydroxybutanedioic acid
Standard InChIInChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1
Standard InChIKeyYYLQUHNPNCGKJQ-NHYDCYSISA-N

Table 1: Chemical identity and properties of (3R)-3-hydroxy-L-aspartic acid

Stereochemistry and Isomers

The stereochemistry of 3-hydroxyaspartic acid results in four distinct isomers as outlined in Table 2:

IsomerConfigurationDescription
L-erythro-3-hydroxyaspartic acid(2S,3R)The focus of this report, also known as (3R)-3-hydroxy-L-aspartic acid
D-erythro-3-hydroxyaspartic acid(2R,3S)Mirror image of the L-erythro isomer
L-threo-3-hydroxyaspartic acid(2S,3S)Diastereomer with both stereocenters in S configuration
D-threo-3-hydroxyaspartic acid(2R,3R)Mirror image of the L-threo isomer

Table 2: Stereoisomers of 3-hydroxyaspartic acid

The stereochemical configuration significantly impacts the compound's interactions with biological systems, particularly with receptors and transporters within the nervous system.

Synthesis Methods

The synthesis of (3R)-3-hydroxy-L-aspartic acid has been approached through several methodologies, with stereocontrolled hydroxylation processes being the predominant strategy.

Stereocontrolled Hydroxylation

Researchers have developed novel methods for synthesizing (3R)-3-hydroxy-L-aspartic acid using dianions derived from L-aspartic or L-glutamic acids as starting materials. These approaches enable selective production of specific stereoisomers, which is crucial for understanding biological activity and potential applications.

The general process involves:

  • Converting derivatives of L-aspartic or L-glutamic acids into their corresponding enolates

  • Performing controlled hydroxylation reactions

  • Selecting specific conditions that favor either erythro or threo isomer formation

Purification Methods

After synthesis, purification typically involves crystallization from water to remove impurities such as threo-β-hydroxyaspartic acid and other contaminants. This crystallization process is critical for obtaining a high-purity product suitable for research applications.

Biological Activity and Pharmacological Significance

(3R)-3-hydroxy-L-aspartic acid exhibits notable biological activity, particularly in its interactions with the central nervous system components.

Interactions with Glutamate Transporters

A significant aspect of (3R)-3-hydroxy-L-aspartic acid's biological activity is its role as a competitive inhibitor of glutamate transporters. This inhibition influences neurotransmitter dynamics and excitatory signaling pathways, making the compound valuable in research related to neurological conditions.

Neurological Research Applications

The compound's interactions with glutamate transport systems have made it a subject of interest in research related to:

  • Epilepsy: As a potential modulator of excitatory neurotransmission

  • Neurodegeneration: For understanding glutamate-mediated excitotoxicity

  • Synaptic plasticity: In studying the mechanisms of learning and memory

These applications leverage the unique structure of (3R)-3-hydroxy-L-aspartic acid, which allows it to interact with biological systems differently than standard amino acids.

Research Applications

The unique properties of (3R)-3-hydroxy-L-aspartic acid make it valuable for various research applications across biochemistry, neuroscience, and pharmacology.

Neuropharmacological Tools

As a competitive inhibitor of glutamate transporters, (3R)-3-hydroxy-L-aspartic acid serves as a valuable tool in neuropharmacological research. Researchers use it to study:

  • Glutamate transport mechanisms

  • Excitatory amino acid receptor functions

  • Neurological disorders associated with glutamatergic dysfunction

Biochemical Research

Beyond its applications in neuroscience, (3R)-3-hydroxy-L-aspartic acid is used in various biochemical research contexts:

  • As a probe for understanding enzyme structures and functions

  • In metabolic pathway studies

  • For investigating amino acid derivative roles in cellular processes

Future Research Directions

Several promising avenues for future research on (3R)-3-hydroxy-L-aspartic acid can be identified based on current knowledge:

Metabolic Pathway Elucidation

Further research is needed to fully understand how (3R)-3-hydroxy-L-aspartic acid participates in metabolic pathways, both in plants where it naturally occurs and in mammalian systems where it may have regulatory roles.

Synthesis Optimization

While current synthesis methods exist, optimization of stereoselective synthesis could improve yield and purity, making the compound more accessible for research applications.

Expanded Pharmacological Studies

Additional studies on the compound's interactions with various receptor and transporter systems could reveal new applications in neuropharmacology and other fields.

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